Structural Differentiation: 4-Methoxyphenoxy vs. 4-Fluorophenoxy Ethanimidoyl Substituent
The target compound (CAS 303148-30-3) contains a terminal 4-methoxyphenoxy group, whereas its closest commercial analog, N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide (CAS 337928-94-6), bears a 4-fluorophenoxy substituent . In the related 2-phenoxynicotinic acid hydrazide series, a para-methoxy substituent on the terminal phenyl ring enabled hydrogen-bond formation with target amino acids, correlating with 49–54% anti-inflammatory inhibition relative to mefenamic acid (51% inhibition) [1]. The 4-fluoro analog lacks this hydrogen-bond donor/acceptor capability, which may result in a distinct target-engagement profile [1].
| Evidence Dimension | Terminal substituent electronic and hydrogen-bonding character |
|---|---|
| Target Compound Data | 4-Methoxyphenoxy (CAS 303148-30-3): H-bond acceptor (OMe); C21H20N4O4; MW 392.41 |
| Comparator Or Baseline | 4-Fluorophenoxy (CAS 337928-94-6): H-bond acceptor (F); C20H17FN4O3; MW 380.38 |
| Quantified Difference | ΔMW = +12.03; presence of methoxy oxygen enables stronger H-bond interactions vs. fluorine (class-level SAR from 2-phenoxynicotinic hydrazide series) |
| Conditions | Structural comparison; biological relevance inferred from SAR of 2-phenoxynicotinic acid hydrazides (Moradi et al., 2010) |
Why This Matters
The methoxy group provides a hydrogen-bond anchor point that fluoro or unsubstituted analogs cannot replicate, directly influencing target affinity and selectivity in anti-inflammatory screening cascades.
- [1] Moradi, A., Navidpour, L., Amini, M., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509–518. View Source
